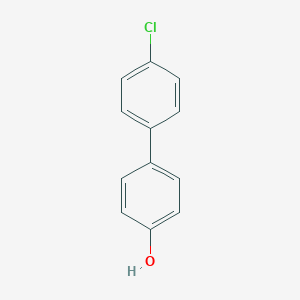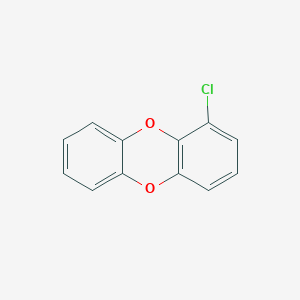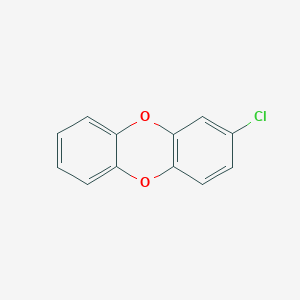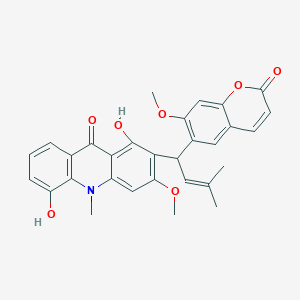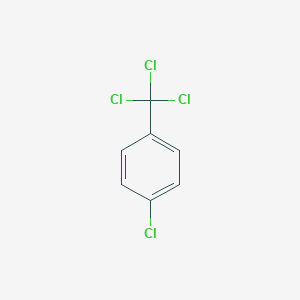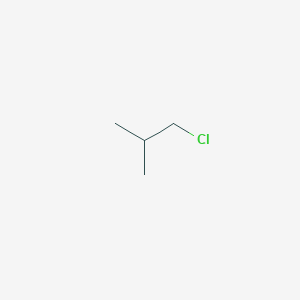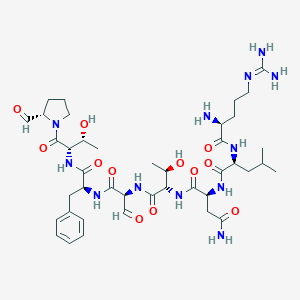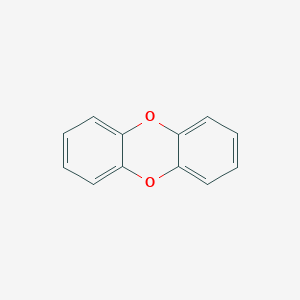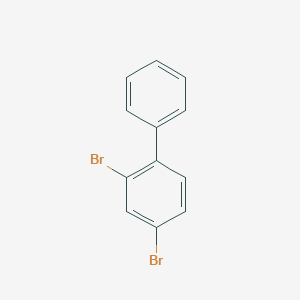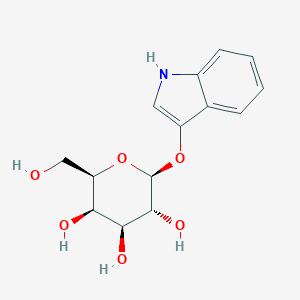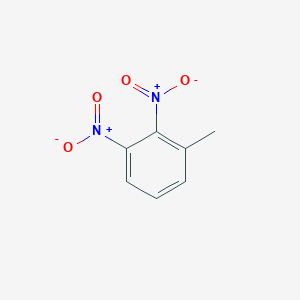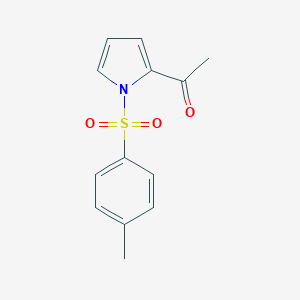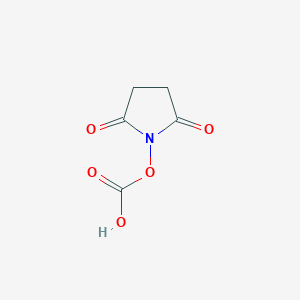
Styrene-alpha,beta,beta-D3
概要
説明
Styrene-alpha,beta,beta-D3, also known as 1,2,2-trideuterioethenylbenzene, is a useful isotopically labeled research compound . It has a linear formula of C6H5CD=CD2 . The molecular weight is 107.17 g/mol .
Molecular Structure Analysis
The molecular formula of Styrene-alpha,beta,beta-D3 is C8H8 . The InChI representation isInChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D . The Canonical SMILES representation is C=CC1=CC=CC=C1 . Physical And Chemical Properties Analysis
Styrene-alpha,beta,beta-D3 is a liquid that contains hydroquinone as a stabilizer . It has a refractive index of n20/D 1.546 (lit.) . The boiling point is 145-146 °C (lit.) . The density is 0.935 g/mL at 25 °C (lit.) .科学的研究の応用
Chemical Synthesis
Styrene-alpha,beta,beta-D3 is used in chemical synthesis. It is a deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium . This makes it useful in reactions where the tracking of hydrogen atoms is necessary.
Analytical Chemistry
The deuterium labeling of Styrene-alpha,beta,beta-D3 makes it an invaluable tool in analytical chemistry . It enables researchers to employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy with greater precision and sensitivity .
Material Science Research
Beyond its pharmaceutical and analytical applications, Styrene-alpha,beta,beta-D3 also finds use in material science research . It can be used to study the properties of materials and their reactions under various conditions .
Thermal Hazard Evaluation
Styrene-alpha,beta,beta-D3 is used in the thermal hazard evaluation of styrene bulk polymerization . The heat released by the polymerization reaction can be measured at different heating rates, providing critical information for reducing the risk of loss of control and designing intrinsically safer styrene production, storage, and transport processes .
Polymerization Studies
Styrene-alpha,beta,beta-D3 is used in studies of styrene polymerization . It can help researchers understand the polymerization process, including the role of initiators, the heat released during the reaction, and the effect of different conditions on the polymerization .
Metabolic Pathway Studies
Researchers can utilize Styrene-alpha,beta,beta-D3 as a tracer to study metabolic pathways . It can help in understanding the fate of organic compounds in complex systems .
Safety and Hazards
Styrene-alpha,beta,beta-D3 is classified as a flammable liquid (Category 3), and it may be harmful if inhaled (Acute toxicity, Inhalation, Category 4). It can cause skin irritation (Category 2), serious eye irritation (Category 2), and damage to organs through prolonged or repeated exposure (STOT RE 1). It is also suspected of damaging fertility or the unborn child (Repr. 2) .
作用機序
Target of Action
Styrene-alpha,beta,beta-D3 is a derivative of styrene, which is a widely used industrial chemical. It’s known that styrene and its derivatives can interact with various biological molecules due to their chemical structure and reactivity .
Mode of Action
It’s known that styrene and its derivatives can undergo various chemical reactions, including oxidation and polymerization . These reactions can lead to the formation of different products, which can interact with biological molecules and potentially affect their function .
Biochemical Pathways
Styrene and its derivatives, including Styrene-alpha,beta,beta-D3, can be metabolized by various microorganisms through different biochemical pathways . One of the main pathways is the side-chain oxygenation, which involves several enzymes including styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase . This pathway leads to the formation of various valuable compounds .
Pharmacokinetics
It’s known that styrene and its derivatives have a high volatility and susceptibility to photooxidation, which can affect their bioavailability .
Result of Action
It’s known that styrene and its derivatives can cause various toxic effects, including irritation, respiratory toxicity, and potential carcinogenicity .
Action Environment
The action of Styrene-alpha,beta,beta-D3 can be influenced by various environmental factors. For example, its volatility and susceptibility to photooxidation can affect its stability and efficacy . Furthermore, the presence of other chemicals can affect its reactivity and the products formed during its metabolism .
特性
IUPAC Name |
1,2,2-trideuterioethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C1=CC=CC=C1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445906 | |
| Record name | (~2~H_3_)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Trideuterioethenylbenzene | |
CAS RN |
3814-93-5 | |
| Record name | (~2~H_3_)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene-a, �Ÿ, �Ÿ-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

